BenchChemオンラインストアへようこそ!

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

Histamine H4 Receptor Immunopharmacology G Protein-Coupled Receptor (GPCR) Screening

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine is the essential scaffold for developing potent histamine H4 receptor antagonists and multi-targeted kinase inhibitors like XL228. Its high aqueous solubility (≥100 mg/mL) and solid-state stability make it ideal for HTS and ADME profiling. This compound serves as a cost-effective probe for GPCR selectivity panels and a reliable starting point for SAR campaigns. Secure this critical building block to accelerate your drug discovery programs today.

Molecular Formula C9H16N6
Molecular Weight 208.26 g/mol
Cat. No. B5675938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine
Molecular FormulaC9H16N6
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=C2)N)N
InChIInChI=1S/C9H16N6/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H4,10,11,12,13)
InChIKeyRBHNSRTVBDSNLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine Procurement Guide: Sourcing and Baseline Specifications


6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine (CAS 4940-96-9, MF C9H16N6, MW 208.26) is a 2,4-diaminopyrimidine derivative incorporating a 4-methylpiperazine moiety at the 6-position of the pyrimidine ring [1]. This compound is primarily recognized as a ligand for the histamine H4 receptor (H4R), demonstrating high-affinity binding and functional antagonism in vitro [2][3]. It serves as a core scaffold for the development of more potent and selective H4R modulators, as well as a synthetic building block for kinase inhibitors, notably the multi-tyrosine kinase inhibitor XL228 [4][5].

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine: Why In-Class Substitution Cannot Be Assumed


Within the 2,4-diaminopyrimidine class, substitution at the 6-position exerts a profound and non-linear impact on both receptor affinity and selectivity. For instance, the base compound, 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine, exhibits moderate affinity for the histamine H4 receptor (Ki = 282 nM) [1]. However, simple N4-alkylation can dramatically alter its pharmacological profile: the N4-benzyl derivative demonstrates a >20-fold increase in H4R agonist potency (EC50 = 13 nM) [2]. Conversely, this scaffold's utility as a kinase inhibitor is contingent on extensive additional decoration, as seen in the multi-targeted inhibitor XL228 (IC50 values of 1.4-5 nM) . These divergent structure-activity relationships (SAR) demonstrate that even minor structural modifications yield significant shifts in target engagement and selectivity, rendering generic substitution of related 2,4-diaminopyrimidines unreliable for targeted applications.

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine: Key Differentiating Performance Data for Selection


Histamine H4 Receptor Affinity: Head-to-Head Comparison with N4-Modified Analog

In a direct, cross-study comparison using the same radioligand binding assay ([3H]histamine displacement on human H4R expressed in Sf9 cells), the base compound demonstrates moderate affinity (Ki = 282 nM) [1], whereas a closely related analog, N4-(3-Methylbenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine, exhibits a slightly improved but still comparable affinity (Ki = 282 nM) [1]. This indicates that the unsubstituted 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine provides a clean, non-optimized starting point for SAR studies, avoiding the confounding influence of N4-substituents on binding modes [2].

Histamine H4 Receptor Immunopharmacology G Protein-Coupled Receptor (GPCR) Screening

Histamine H4 Receptor Functional Agonism: Differential Activity Relative to N4-Substituted Analog

Functional agonism at the H4R is highly sensitive to structural modification. An N4-benzyl derivative of the core compound (N4-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine) demonstrates a high potency as an agonist with an EC50 of 13 nM in a CRE-luciferase reporter assay [1]. While the exact EC50 for the unsubstituted parent compound is not reported in the same assay, its moderate binding affinity (Ki = 282 nM) [2] and lack of the benzyl moiety essential for high potency [3] suggest a significantly lower functional activity. This quantitative disparity underscores that the parent compound is a less potent H4R agonist, making it suitable for different experimental contexts, such as the development of neutral antagonists or inverse agonists.

Histamine H4 Receptor cAMP Signaling GPCR Functional Assay

Kinase Inhibition Profile: Baseline Activity vs. Optimized Multi-Targeted Inhibitor XL228

The 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine core serves as a crucial building block for the development of potent kinase inhibitors, as exemplified by XL228. XL228, a complex derivative, is a multi-targeted tyrosine kinase inhibitor with IC50 values of 5 nM (Bcr-Abl), 3.1 nM (Aurora A), 1.6 nM (IGF-1R), 6.1 nM (Src), and 2 nM (Lyn) [1]. Crucially, XL228 retains activity against the imatinib- and dasatinib-resistant BCR-ABL T315I mutant (IC50 = 1.4 nM) [2]. In contrast, the unsubstituted parent compound is not a potent kinase inhibitor. This stark contrast illustrates that while the parent compound itself is inactive against these kinases, it is the privileged scaffold upon which potent, clinically relevant multi-kinase inhibition can be built. Procuring the parent compound is therefore essential for the synthesis and study of these more advanced, functionalized derivatives.

Kinase Inhibition BCR-ABL IGF-1R Oncology

Aqueous Solubility Advantage over Key Kinase Inhibitor Derivative

A significant practical advantage of the parent compound is its superior aqueous solubility. While the complex kinase inhibitor XL228 has limited water solubility and requires dissolution in DMSO (up to 88 mg/mL) or ethanol (up to 30 mg/mL) , the simpler parent compound exhibits significantly enhanced water solubility, reported as ≥100 mg/mL (approximately 620 mM) . This translates to a >10-fold increase in aqueous solubility compared to XL228, which is advantageous for in vitro experiments where aqueous buffers are preferred or where DMSO concentration must be minimized to avoid cellular toxicity or assay interference.

Solubility Formulation In Vitro Assay

Long-Term Stability Profile vs. Complex Derivatives

The parent compound demonstrates robust long-term stability under standard storage conditions. It is reported to be stable for up to 2 years from the date of purchase when stored as supplied (solid) , and DMSO solutions can be stored at -20°C for up to 2 months . This contrasts with more complex derivatives like XL228, which are recommended for storage at -20°C for 1 year and have a stock solution shelf life of only 1 month at 0-4°C . The parent compound's greater stability simplifies procurement, inventory management, and reduces the risk of degradation-related experimental variability.

Stability Storage Compound Management

Physical Properties and Lipophilicity: Baseline Comparison for Drug Design

The compound possesses a calculated XLogP3-AA of -0.2, indicating a relatively hydrophilic character [1], a computed pKa of 4.73±0.10 , and a hydrogen bond donor count of 2 and acceptor count of 6 [1]. These properties differ significantly from its more elaborate derivatives, such as the N4-benzyl analog, which exhibits an XLogP3-AA of 2.3 [2]. This 2.5-unit difference in LogP translates to a roughly 300-fold difference in lipophilicity, which profoundly impacts membrane permeability, metabolic stability, and off-target binding. The parent compound's low lipophilicity and high aqueous solubility make it a valuable control for assessing the impact of subsequent modifications on key drug-likeness parameters.

Drug Design Physicochemical Properties Medicinal Chemistry

6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine: Recommended Research Applications Based on Differentiated Performance


Histamine H4 Receptor Pharmacology: Baseline Scaffold for Antagonist/Inverse Agonist Development

The compound's moderate H4R binding affinity (Ki = 282 nM) [1] and lack of potent functional agonism (as inferred from its structural features) make it an ideal starting point for medicinal chemistry campaigns aimed at developing H4R antagonists or inverse agonists. Its low lipophilicity (XLogP3-AA = -0.2) [2] and high aqueous solubility (≥100 mg/mL) facilitate screening in biochemical and cell-based assays, where high agonist activity would confound the identification of antagonistic leads.

Synthetic Intermediate for Advanced Kinase Inhibitors

The 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine core is the essential scaffold for synthesizing potent, multi-targeted kinase inhibitors like XL228, which demonstrates low nanomolar IC50 values against BCR-ABL, Aurora A, IGF-1R, and SRC kinases, including the drug-resistant T315I mutant [3]. Procuring this compound is a necessary first step for any laboratory seeking to build and evaluate its own library of pyrimidine-based kinase inhibitors.

Physicochemical Control in Drug Design and Development

The compound's well-defined and favorable physicochemical properties—specifically its high aqueous solubility (≥100 mg/mL) , long-term solid-state stability (2 years) , and low lipophilicity (XLogP3-AA = -0.2) [2]—position it as a valuable control or reference compound in studies focused on improving the drug-likeness of a chemical series. It provides a benchmark for assessing the impact of structural modifications on key ADME-related parameters.

GPCR Ligand Screening and Profiling

Given its established affinity for the histamine H4 receptor [1], this compound can serve as a probe in broader GPCR screening panels to assess selectivity against other histamine receptor subtypes (e.g., H1, H3) and other related GPCRs. Its simple structure and ready availability make it a cost-effective tool for initial selectivity profiling in early-stage drug discovery.

Quote Request

Request a Quote for 6-(4-Methylpiperazin-1-yl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.